molecular formula C18H15N5O3S B2934328 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 894066-90-1

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2934328
CAS No.: 894066-90-1
M. Wt: 381.41
InChI Key: KEGYAHCORGLDJP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes a furan-2-yl substituent at position 6 of the pyridazine ring and a 4-methoxyphenyl group attached via a thioacetamide linker. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-25-13-6-4-12(5-7-13)19-17(24)11-27-18-21-20-16-9-8-14(22-23(16)18)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYAHCORGLDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors[_{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo [3,2-](https://link.springer.com/article/10.1134/S1070428020010200). The furan moiety is introduced through a subsequent reaction with furan-2-carbonyl chloride[{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-{{{CITATION{{{_1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a corresponding amine.

  • Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Triazolo[4,3-b]pyridazine amine

  • Substitution: : Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins suggests its use in developing new anticancer drugs.

Medicine

The compound's potential as an anticancer agent is being explored, with studies indicating its effectiveness in inhibiting tumor growth. Its dual inhibitory action on c-Met and Pim-1 makes it a promising candidate for further development in cancer treatment.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its unique structure and biological activity make it a valuable asset in drug discovery and development.

Mechanism of Action

The mechanism by which 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves the inhibition of c-Met and Pim-1 proteins. These proteins play crucial roles in cell proliferation and survival, and their inhibition leads to the suppression of tumor growth. The compound binds to the active sites of these proteins, preventing their activation and subsequent signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridazine Cores

The following table highlights key structural and functional differences between the target compound and related triazolo-pyridazine derivatives:

Compound Name Core Structure Position 6 Substituent Acetamide Substituent Key Features Reference
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine Furan-2-yl 4-Methoxyphenyl Balanced lipophilicity; potential for CNS penetration due to methoxy group
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl 5-Ethyl-thiadiazole Enhanced metabolic stability via thiadiazole; likely hepatotoxicity risks
2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine Pyridin-4-yl THF-methyl Improved water solubility due to pyridine; potential for oral bioavailability
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl (pos. 3) 2-Ethoxyphenyl Steric hindrance from ethoxy group may reduce off-target binding

Key Observations :

  • Furan vs.
  • Methoxy vs. Thiadiazole : The 4-methoxyphenyl acetamide in the target compound is less polar than the thiadiazole substituent in , which may favor blood-brain barrier penetration .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy) are synthesized in higher yields (70–78%) compared to those with complex groups like thiomorpholine (72%) or trifluoromethylphenyl (64–69%) () .

Key Findings :

  • The target compound’s furan and triazolo-pyridazine core may mimic adenosine A2A antagonists (), but its activity remains unverified .
  • Anti-exudative activity in furan-containing triazole derivatives () suggests a possible shared mechanism, though the pyridazine core in the target compound could alter potency .
  • Thiazolo-triazole derivatives () exhibit broader anti-infective activity, likely due to their sulfur-rich scaffolds, which are absent in the target compound .

Biological Activity

The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex heterocyclic molecule that combines multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant detailed investigation. The presence of the triazole and furan rings is particularly notable, as these structures are associated with various therapeutic effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N6O3SC_{15}H_{12}N_6O_3S with a molecular weight of 356.4 g/mol. Its unique arrangement of heterocycles allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC15H12N6O3SC_{15}H_{12}N_6O_3S
Molecular Weight356.4 g/mol
CAS Number1203328-89-5

Biological Activity Overview

Research indicates that compounds containing triazole and furan moieties exhibit significant biological activities. The specific biological activities of This compound may include:

  • Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal and bacterial growth. Studies on similar compounds have shown promising results against various pathogens.
  • Anticancer Activity : The structural features suggest potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Compounds with similar structures have displayed anti-inflammatory properties, indicating that this compound may also contribute to reducing inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A review highlighted the efficacy of 1,2,4-triazole derivatives against resistant bacterial strains such as MRSA. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .
  • Anticancer Research : A study on triazole derivatives indicated their potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells . The specific activity of the target compound remains to be elucidated through in vitro and in vivo studies.
  • Anti-inflammatory Activity : Research on thioether-containing triazoles has shown promising anti-inflammatory effects in animal models, suggesting that the compound may exert similar benefits .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : The interaction of the triazole ring with key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : Potential binding to receptors involved in inflammatory responses and cellular signaling pathways.

Future Directions

Further research is required to fully understand the biological activity of this compound. Suggested studies include:

  • In Vitro Testing : Assessing the antimicrobial and anticancer properties using various cell lines.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

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